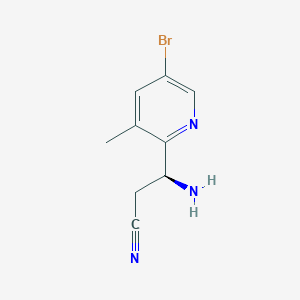
(S)-3-Amino-3-(5-bromo-3-methylpyridin-2-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-3-(5-bromo-3-methylpyridin-2-yl)propanenitrile is a chiral compound featuring a pyridine ring substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(5-bromo-3-methylpyridin-2-yl)propanenitrile typically involves the following steps:
Bromination: Starting with 2-amino-3-methylpyridine, bromination is carried out to introduce the bromine atom at the 5-position.
Formation of Intermediate: The intermediate 5-bromo-2-methylpyridin-3-amine is then subjected to further reactions to introduce the nitrile group.
Final Step:
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes using efficient catalysts, controlling reaction temperatures, and employing purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(5-bromo-3-methylpyridin-2-yl)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups on the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and N,N-dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives .
Scientific Research Applications
(S)-3-Amino-3-(5-bromo-3-methylpyridin-2-yl)propanenitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to investigate the biological activities of pyridine derivatives.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(5-bromo-3-methylpyridin-2-yl)propanenitrile involves its interaction with specific molecular targets. The bromine and amino groups on the pyridine ring play a crucial role in its binding affinity and activity. The compound can modulate various biological pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(S)-3-Amino-3-(5-bromo-3-methylpyridin-2-yl)propanenitrile is unique due to its chiral center and the specific substitution pattern on the pyridine ring. This makes it a valuable compound for the synthesis of enantiomerically pure pharmaceuticals and other chiral molecules .
Properties
Molecular Formula |
C9H10BrN3 |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-bromo-3-methylpyridin-2-yl)propanenitrile |
InChI |
InChI=1S/C9H10BrN3/c1-6-4-7(10)5-13-9(6)8(12)2-3-11/h4-5,8H,2,12H2,1H3/t8-/m0/s1 |
InChI Key |
VLNROIIALPQQPN-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=CC(=CN=C1[C@H](CC#N)N)Br |
Canonical SMILES |
CC1=CC(=CN=C1C(CC#N)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


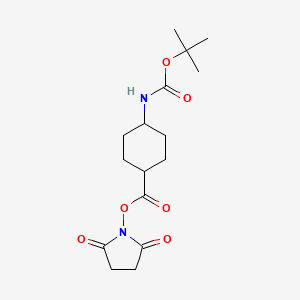
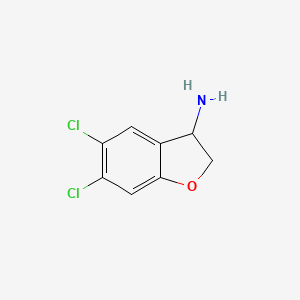
![4-Fluoro-2-(furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12980948.png)
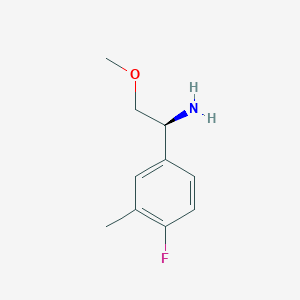
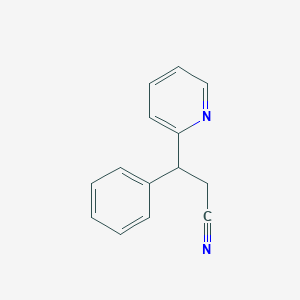
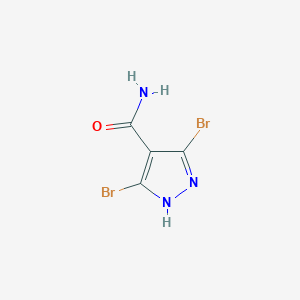
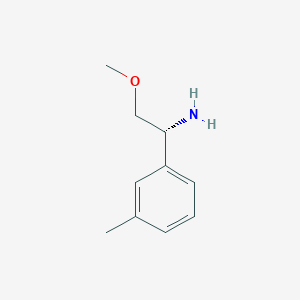
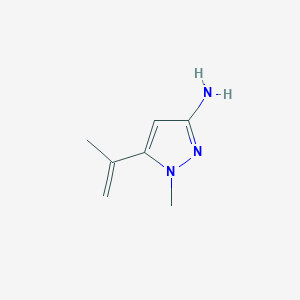
![[1-(2-Pyridyl)cyclopropyl]methanol](/img/structure/B12980987.png)
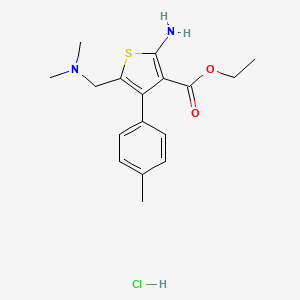
![(2-Oxa-6-azaspiro[4.5]decan-3-yl)methanamine](/img/structure/B12980991.png)
![(1R,5R)-tert-Butyl 10-amino-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12980997.png)
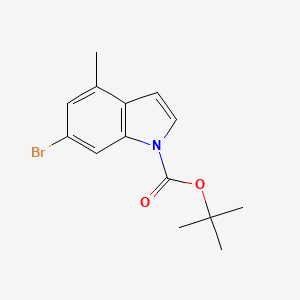
![(6S)-1,4-Diazabicyclo[4.3.1]decan-2-one](/img/structure/B12981008.png)
